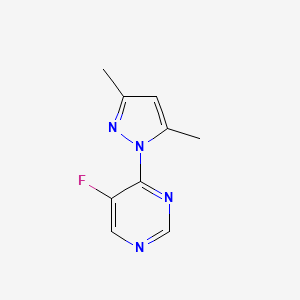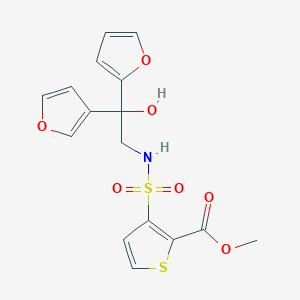
methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO7S2 and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity Studies
Research into the reactivity of related compounds, such as methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids, provides foundational knowledge for understanding how these compounds might behave in various chemical environments. A study demonstrated that methyl furan-2-carboxylate exhibits higher reactivity with nitric acid and acetic anhydride mixtures, indicating potential for further chemical manipulation and application in synthesis processes (K. Venter et al., 1978).
Synthetic Applications
Advancements in synthetic methods enable the creation of complex molecules with significant precision. For instance, direct palladium iodide catalyzed oxidative carbonylation has been employed to efficiently convert 3-yne-1,2-diol derivatives into high-value-added furan-3-carboxylic esters. This method showcases the potential for synthesizing structurally diverse compounds using the core structure as a starting point, which could be applicable for the compound (B. Gabriele et al., 2012).
Molecular Structure Investigations
Investigating the molecular and crystal structure of derivatives similar to methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate can unveil insights into their chemical behavior and interaction potentials. Studies on 3-methylsulphinyl derivatives of furan and thiophene have revealed specific solid-state conformational properties, shedding light on how such structures might interact in various chemical contexts (U. Folli et al., 1991).
Biological Activity Exploration
While exploring the biological activities of derivatives, such as methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, researchers have identified compounds with potential cytotoxicity against cancer cell lines and antimicrobial properties. This suggests that further investigation into the biological activities of methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate could uncover valuable pharmacological properties (Weerachai Phutdhawong et al., 2019).
Enzymatic Polymerization for Biobased Materials
The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters to produce novel biobased furan polyesters highlights an application area for sustainable material production. This approach, utilizing compounds structurally related to the molecule of interest, indicates the potential for developing environmentally friendly materials with unique properties (Yi Jiang et al., 2014).
properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S2/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUMBMLXQYKMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

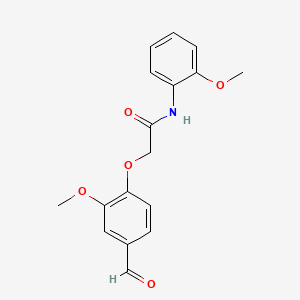

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)

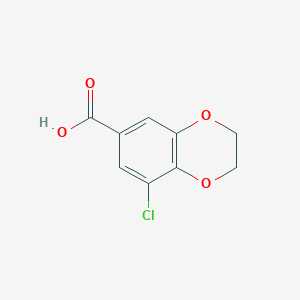
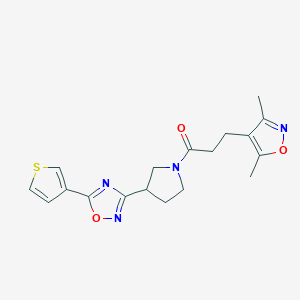
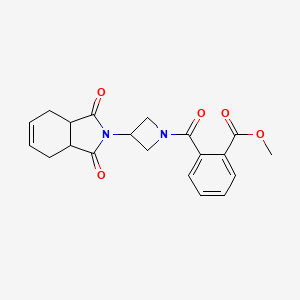


![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
